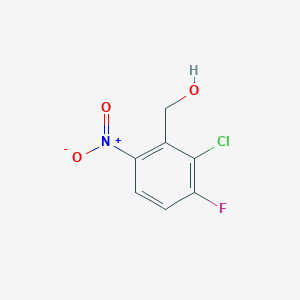

(2-Chloro-3-fluoro-6-nitrophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloro-3-fluoro-6-nitrophenyl)methanol is a polyhalogenated aromatic compound featuring a hydroxymethyl (-CH$2$OH) group and three substituents: chlorine (position 2), fluorine (position 3), and nitro (position 6) on the benzene ring. Its molecular formula is C$7$H$4$ClFNO$3$, with a molecular weight of 219.56 g/mol. The compound is synthesized via palladium-catalyzed C-H halogenation followed by reduction steps. Specifically, SOCl$2$ is used to convert intermediate hydroxyl groups to chlorides, which are subsequently reduced with NaBH$4$ in THF/DMF . The nitro group and halogens make it a versatile intermediate in pharmaceutical and agrochemical synthesis, where further functionalization (e.g., nitro reduction to amine) is common.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoro-6-nitrophenyl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-3-fluorotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid. The carboxylic acid is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluoro-6-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: H2 with a palladium catalyst, or other reducing agents like NaBH4.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of (2-Chloro-3-fluoro-6-nitrophenyl)carboxylic acid.

Reduction: Formation of (2-Chloro-3-fluoro-6-aminophenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antileishmanial and Antitrypanosomal Activity

Research indicates that compounds containing nitro, chloro, and fluoro substituents, such as (2-Chloro-3-fluoro-6-nitrophenyl)methanol, exhibit significant antileishmanial and antitrypanosomal activities. These compounds serve as potential lead molecules for developing new drugs targeting neglected tropical diseases (NTDs) like leishmaniasis and Chagas disease. The presence of these functional groups enhances biological activity, making them attractive candidates for further investigation in drug development .

Synthesis of Complex Molecules

This compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, facilitating the synthesis of more complex organic molecules. This capability is particularly valuable in the pharmaceutical industry where complex structures are often required for drug efficacy .

Precursor for Derivatives

The compound can be utilized to synthesize derivatives that may possess enhanced or novel properties. For instance, modifications to the nitro or chloro groups can lead to variations in solubility, reactivity, and biological activity, which are critical factors in drug design and development .

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to impart specific properties such as improved thermal stability or enhanced mechanical strength. The incorporation of halogenated compounds into polymers is known to influence their thermal and mechanical properties significantly, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-6-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects.

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Data Table

Structural and Functional Differences

Substituent Effects

- Electron-Withdrawing Groups (Nitro, Halogens): The nitro group in the target compound enhances electrophilicity and polarity, making it more reactive in reduction reactions compared to methyl or ethyl substituents .

- Hydroxymethyl vs. Phenolic -OH: The hydroxymethyl group (-CH$_2$OH) in the target compound offers greater flexibility for derivatization (e.g., esterification) compared to phenolic -OH, which is more acidic (pKa ~10 vs. ~15 for aliphatic alcohols) .

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s LogP is estimated to be lower than 2-Chloro-6-methyl-3-nitrophenol (LogP ~1.7) due to the polar nitro and hydroxymethyl groups .

- Melting Points: Nitro-substituted compounds generally exhibit higher melting points than alkylated analogs due to stronger intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

(2-Chloro-3-fluoro-6-nitrophenyl)methanol is a compound of interest due to its potential biological activities, particularly in antibacterial and anti-infective domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the molecular formula C7H6ClFNO3. Its structure includes a chlorinated phenyl ring substituted with a nitro group and a hydroxymethyl group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. Specifically, investigations into compounds with similar scaffolds have shown promising results against Klebsiella pneumoniae, a significant pathogen associated with various infections. The presence of halogen atoms, such as chlorine and fluorine, has been found to enhance the antibacterial efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Minimum Inhibitory Concentration (MIC)

The MIC is a critical parameter in assessing the antibacterial activity of compounds. For this compound derivatives, studies have shown that modifications in the nitrophenyl moiety significantly affect their inhibitory potency against bacterial strains. For instance, compounds with specific substitutions exhibited varying degrees of activity, indicating a clear structure-activity relationship .

The proposed mechanism by which this compound exerts its antibacterial effects involves binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis. The chloro and nitro groups are believed to play crucial roles in enhancing binding affinity and stability within the active site of these proteins .

Cytotoxicity and Safety Profile

Assessments of cytotoxicity have indicated that while this compound exhibits antibacterial properties, it also demonstrates favorable safety profiles in vitro. Studies suggest low mutagenicity and acceptable cytotoxic levels, which are essential for considering further development into therapeutic agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of the (2-nitrophenyl)methanol scaffold. The findings suggest that modifications at specific positions on the phenyl ring can lead to enhanced biological activity. For example:

- Chloro Substitutions : Enhance binding affinity and stability.

- Fluoro Substitutions : May improve solubility and bioavailability.

These modifications can significantly influence both the potency and selectivity of the compounds against bacterial targets .

Case Studies

- Inhibition of PqsD : Compounds derived from the (2-nitrophenyl)methanol framework have been identified as inhibitors of PqsD, an enzyme involved in quorum sensing in Pseudomonas aeruginosa. These compounds demonstrated anti-biofilm activity, suggesting their potential as anti-infectives .

- Antibacterial Efficacy Against Klebsiella pneumoniae : A study evaluated the efficacy of various acetamide derivatives, including those with chloro substitutions, showing significant antibacterial activity against resistant strains .

Properties

Molecular Formula |

C7H5ClFNO3 |

|---|---|

Molecular Weight |

205.57 g/mol |

IUPAC Name |

(2-chloro-3-fluoro-6-nitrophenyl)methanol |

InChI |

InChI=1S/C7H5ClFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-2,11H,3H2 |

InChI Key |

ZKNFLZZTVWTVSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.